molecular formula C19H15N3O3S2 B11110707 (5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

Cat. No.: B11110707
M. Wt: 397.5 g/mol
InChI Key: AKCYRUIIQGBLSN-XWMIQMMGSA-N
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Description

The compound “(5S,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE” is a complex organic molecule featuring multiple functional groups, including a nitro group, an imidazole ring, and thiophene rings. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the nitro group, and the construction of the cyclohexenone core. Common synthetic routes might include:

    Formation of the Imidazole Ring: This could be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or a nitrating mixture (nitric acid and sulfuric acid) could be employed.

    Construction of the Cyclohexenone Core: This might involve aldol condensation reactions followed by cyclization.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution on Imidazole Ring: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

Due to the presence of the imidazole ring, the compound might exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In materials science, the compound could be used in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and imidazole ring could play crucial roles in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: Similar compounds might include other nitroimidazole derivatives and thiophene-containing molecules.

Uniqueness

The unique combination of functional groups in this compound, including the nitroimidazole and thiophene rings, sets it apart from other molecules. This combination could result in unique electronic properties and biological activities.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5S,6R)-6-(4-nitroimidazol-1-yl)-5-thiophen-2-yl-3-[(E)-2-thiophen-2-ylethenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H15N3O3S2/c23-16-10-13(5-6-14-3-1-7-26-14)9-15(17-4-2-8-27-17)19(16)21-11-18(20-12-21)22(24)25/h1-8,10-12,15,19H,9H2/b6-5+/t15-,19-/m1/s1

InChI Key

AKCYRUIIQGBLSN-XWMIQMMGSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4

Canonical SMILES

C1C(C(C(=O)C=C1C=CC2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4

Origin of Product

United States

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